molecular formula C8H11NO2 B13173671 4-Amino-1-(furan-2-yl)butan-2-one

4-Amino-1-(furan-2-yl)butan-2-one

Cat. No.: B13173671
M. Wt: 153.18 g/mol
InChI Key: DQTAKMBZIJZSBK-UHFFFAOYSA-N
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Description

4-Amino-1-(furan-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(furan-2-yl)butan-2-one typically involves multi-step organic reactions. One common method is the condensation of furan-2-carbaldehyde with an appropriate amine, followed by reduction and further functionalization. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques ensures the consistent quality of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(furan-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid, while reduction can produce 4-amino-1-(furan-2-yl)butanol.

Scientific Research Applications

4-Amino-1-(furan-2-yl)butan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-1-(furan-2-yl)butan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 4-Amino-1-(furan-2-yl)butan-2-one.

    Furan-2-carboxylic acid: An oxidation product of the compound.

    4-Amino-1-(furan-2-yl)butanol: A reduction product of the compound.

Uniqueness

This compound is unique due to its specific functional groups and the versatility they provide in chemical reactions. Its furan ring imparts aromatic stability, while the amino and ketone groups offer sites for further functionalization.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

4-amino-1-(furan-2-yl)butan-2-one

InChI

InChI=1S/C8H11NO2/c9-4-3-7(10)6-8-2-1-5-11-8/h1-2,5H,3-4,6,9H2

InChI Key

DQTAKMBZIJZSBK-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(=O)CCN

Origin of Product

United States

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